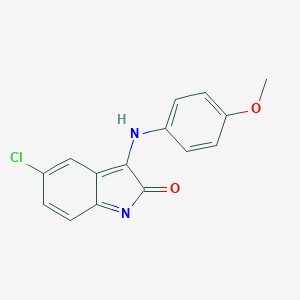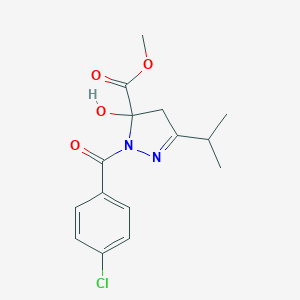![molecular formula C22H24BrN3S B392790 (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B392790.png)
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group, a methylsulfanyl group, and a diazaspirodecene core, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multiple steps, starting with the preparation of the spirocyclic core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The bromophenyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions, using reagents like 4-bromobenzyl bromide and methylthiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
化学反応の分析
Types of Reactions
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and various substituted phenyl derivatives .
科学的研究の応用
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE involves its interaction with specific molecular targets. The bromophenyl and methylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or activating certain biological pathways. The spirocyclic core provides structural stability and enhances the compound’s binding affinity .
類似化合物との比較
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A bench-stable alternative to hazardous sulfur compounds.
4-Methoxyphenethylamine: A compound with similar structural features but different functional groups.
Uniqueness
(4Z)-1-(4-BROMOPHENYL)-N-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both bromophenyl and methylsulfanyl groups further enhances its versatility in various applications .
特性
分子式 |
C22H24BrN3S |
|---|---|
分子量 |
442.4g/mol |
IUPAC名 |
1-(4-bromophenyl)-N-(3-methylphenyl)-2-methylsulfanyl-1,3-diazaspiro[4.5]dec-2-en-4-imine |
InChI |
InChI=1S/C22H24BrN3S/c1-16-7-6-8-18(15-16)24-20-22(13-4-3-5-14-22)26(21(25-20)27-2)19-11-9-17(23)10-12-19/h6-12,15H,3-5,13-14H2,1-2H3 |
InChIキー |
QMMYSSIOPBBGDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N=C2C3(CCCCC3)N(C(=N2)SC)C4=CC=C(C=C4)Br |
正規SMILES |
CC1=CC(=CC=C1)N=C2C3(CCCCC3)N(C(=N2)SC)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE](/img/structure/B392714.png)
![N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-CHLOROBENZAMIDE](/img/structure/B392716.png)
![5-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392717.png)
![5-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392718.png)
![5-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B392719.png)
![4-chloro-N-(2-{[2-(mesitylamino)-1-methyl-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B392721.png)
![5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392722.png)
![4-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B392723.png)
![N'-(6-methoxy-8-methyl-3,4-dihydro-1(2H)-naphthalenylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B392724.png)

![5-[(2E)-2-(3-methoxy-4-methylbenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392731.png)

